

An In-depth Technical Guide to LY2940094 Tartrate (CAS Number: 1307245-87-9)

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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094, also known as BTRX246040, is a potent, selective, and orally bioavailable antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] With its unique pharmacological profile, LY2940094 has been investigated for its therapeutic potential in treating major depressive disorder (MDD) and alcohol dependence.[1][3] This technical guide provides a comprehensive overview of **LY2940094 tartrate**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in their understanding and potential future investigation of this compound.

Chemical and Physical Properties

LY2940094 tartrate is the tartrate salt of the active free base.[4]

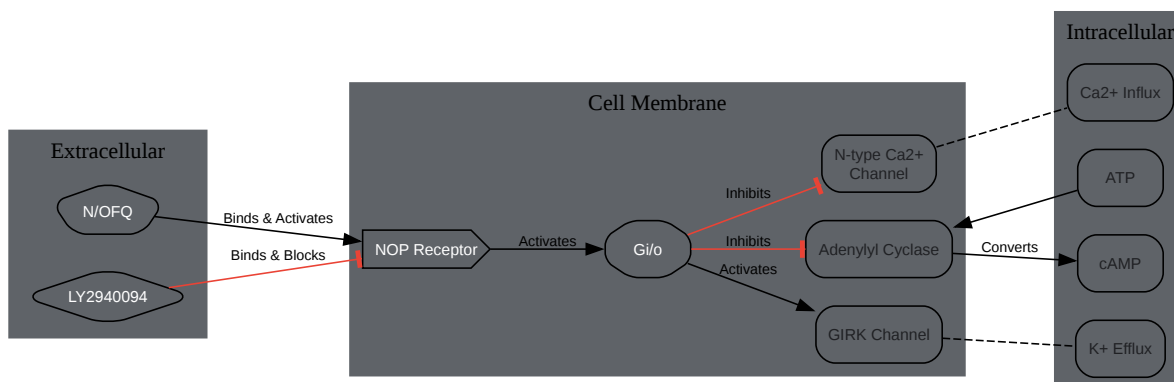
Property	Value
CAS Number	1307245-87-9 (tartrate)
Synonyms	LY-2940094, BTRX-246040, BTRX246040
Chemical Formula	C ₂₆ H ₂₉ ClF ₂ N ₄ O ₈ S
Molecular Weight	631.04 g/mol

Mechanism of Action

LY2940094 acts as a selective antagonist at the NOP receptor, a G protein-coupled receptor.[1][5] The N/OFQ system, including the NOP receptor, is implicated in the modulation of various physiological processes, including mood, stress, and reward pathways.[2][6] By blocking the NOP receptor, LY2940094 is hypothesized to counteract the effects of the endogenous ligand N/OFQ, thereby producing its therapeutic effects.[1]

Signaling Pathway

The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. LY2940094, as an antagonist, blocks these downstream effects of N/OFQ binding.



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Diagram 1: Simplified NOP Receptor Signaling Pathway

Preclinical Pharmacology

A significant body of preclinical research has evaluated the pharmacological effects of LY2940094 in various rodent models. These studies have demonstrated its potential as an antidepressant and an agent for reducing alcohol consumption.

In Vitro Binding and Functional Activity

LY2940094 exhibits high potency and selectivity for the NOP receptor.[\[2\]](#)[\[7\]](#)

Parameter	Species	Value
Ki	Human	0.105 nM
Kb	Human	0.166 nM
Selectivity	>4000-fold vs. mu, kappa, or delta opioid receptors	

In Vivo Studies

In the mouse forced-swim test, an established model for screening antidepressant drugs, LY2940094 demonstrated antidepressant-like behavioral effects.[\[7\]](#)[\[8\]](#) The minimal effective dose was found to be 30 mg/kg.[\[7\]](#) Notably, these effects were absent in NOP receptor knockout mice, confirming the on-target activity of the compound.[\[7\]](#)[\[8\]](#)

LY2940094 showed anxiolytic-like activity in several rodent models, including the fear-conditioned freezing assay in mice, reduction of stress-induced increases in cerebellar cGMP in mice, and attenuation of stress-induced hyperthermia in rats.[\[7\]](#)[\[8\]](#) However, it was inactive in other anxiety models such as the conditioned suppression, 4-plate test, and novelty-suppressed feeding.[\[7\]](#)[\[8\]](#)

LY2940094 has been shown to reduce ethanol self-administration and ethanol-seeking behaviors in animal models.[\[2\]](#)[\[6\]](#) It dose-dependently decreased homecage ethanol self-administration in alcohol-preferring rat strains without affecting food or water intake.[\[2\]](#)[\[6\]](#) Furthermore, it attenuated progressive ratio operant responding for ethanol and completely blocked stress-induced reinstatement of ethanol-seeking.[\[2\]](#)[\[6\]](#)

A 10 mg/kg oral dose of LY2940094 in rats resulted in 62% NOP receptor occupancy in the brain.[\[2\]](#) In a combination study with fluoxetine in mice, co-administration of LY2940094 did not

significantly alter the plasma or brain concentrations of either drug, nor did it change the occupancy of NOP receptors or the serotonin transporter (SERT).[7]

Compound(s)	Plasma [Fluoxetine] (ng/mL)	Plasma [LY2940094] (ng/mL)	Brain [Fluoxetine] (ng/g)	Brain [LY2940094] (ng/g)	% NOP RO	% SERT RO
Fluoxetine + Vehicle	450 ± 40	—	7349 ± 520	—	16.5 ± 4.4	95.7 ± 1.3
Vehicle + LY2940094	—	140 ± 14	—	123 ± 25	97.0 ± 0.8	6.0 ± 1.3
Fluoxetine + LY2940094	400 ± 34	150 ± 37	6960 ± 781	131 ± 30	99.9 ± 0.5	95.5 ± 1.8

Data from a study in mice.[7]

Clinical Development

LY2940094 has been evaluated in clinical trials for major depressive disorder and alcohol dependence.

Major Depressive Disorder (MDD)

A proof-of-concept, 8-week, double-blind, placebo-controlled study assessed the efficacy of LY2940094 (40 mg once daily) in patients with MDD.[1] While the primary efficacy criterion was not met, the study provided some evidence for an antidepressant effect.[1] LY2940094 was reported to be safe and well-tolerated.[1]

Alcohol Dependence

In an 8-week, randomized, double-blind, placebo-controlled trial, 88 patients with alcohol dependence received either 40 mg/day of LY2940094 or a placebo.[3] Compared to placebo, LY2940094 significantly reduced the percentage of heavy drinking days and increased the

percentage of abstinent days.[3] The most common treatment-emergent adverse events included insomnia, vomiting, and anxiety.[3]

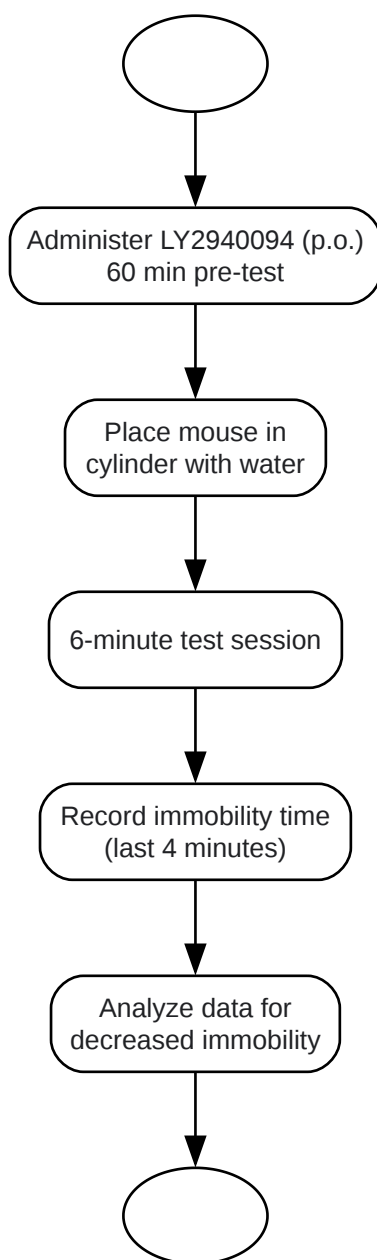
Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of LY2940094.

Mouse Forced-Swim Test

This assay is used to assess antidepressant-like activity.

- Animals: Male NIH-Swiss mice (20-25 g) are used.[7]
- Drug Administration: LY2940094 is dissolved in 20% Captisol® in 25 mmol/L phosphate buffer (pH 2) and administered orally (p.o.) 60 minutes prior to testing.[7]
- Procedure: Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C) for a 6-minute session.[7]
- Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.



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Diagram 2: Mouse Forced-Swim Test Workflow

Ethanol Self-Administration in Rats

This model evaluates the effect of a compound on voluntary alcohol consumption.

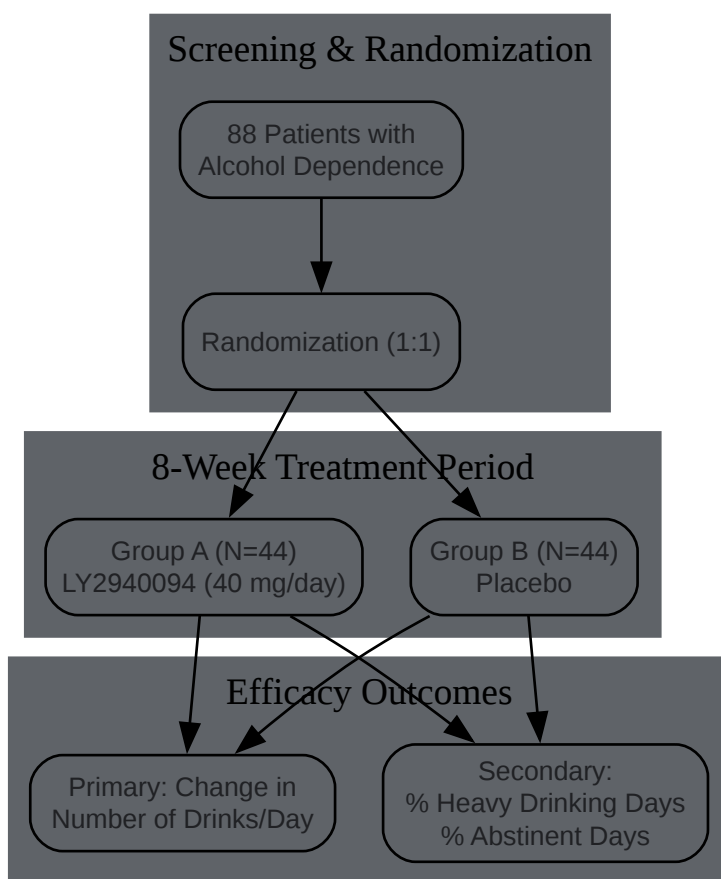
- Animals: Alcohol-preferring rat strains (e.g., Indiana Alcohol-Preferring (P) rats) are used.^[2]

- **Housing:** Rats are individually housed with ad libitum access to food and water, and a choice between water and a 15% ethanol solution.
- **Drug Administration:** LY2940094 is administered orally.
- **Procedure:** Daily fluid intake (ethanol solution and water) is measured to determine the amount of ethanol consumed.
- **Data Analysis:** The change in ethanol consumption following drug administration is compared to baseline and vehicle control groups.

Clinical Trial for Alcohol Dependence

This protocol outlines the design of the proof-of-concept study in patients.

- **Study Design:** 8-week, randomized, double-blind, placebo-controlled trial.[\[3\]](#)
- **Participants:** 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[\[3\]](#)
- **Treatment Arms:**
 - LY2940094 (40 mg/day, oral) (N=44)
 - Placebo (oral) (N=44)
- **Primary Efficacy Endpoint:** Change from baseline in the number of drinks per day during the second month of treatment.[\[3\]](#)
- **Secondary Endpoints:** Percentage of heavy drinking days and percentage of abstinent days.[\[3\]](#)
- **Data Analysis:** Mixed-model repeated measures analysis is used to compare the treatment and placebo groups.[\[3\]](#)



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Diagram 3: Logical Flow of the Alcohol Dependence Clinical Trial

Conclusion

LY2940094 tartrate is a novel NOP receptor antagonist with a well-characterized preclinical profile demonstrating antidepressant- and anxiolytic-like effects, as well as the ability to reduce alcohol consumption in animal models. Clinical studies have provided initial evidence for its therapeutic potential in major depressive disorder and alcohol dependence, with a favorable safety profile. The data presented in this guide underscore the potential of targeting the N/OFQ-NOP receptor system for the development of new treatments for these disorders. Further research is warranted to fully elucidate the therapeutic utility and underlying mechanisms of LY2940094.

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